Hypofluorous acid

描述

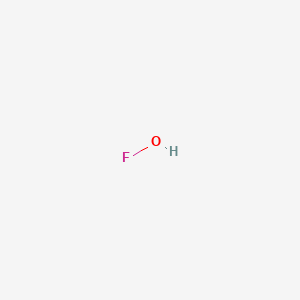

Hypofluorous acid is a fluorine oxoacid. It is a conjugate acid of a hypofluorite.

科学研究应用

Chemical Synthesis

Oxygen-Transfer Reagent

Hypofluorous acid has been extensively studied as an oxygen-transfer reagent in organic synthesis. It facilitates the oxidation of various substrates, including alkenes, alkynes, and aromatic hydrocarbons. Notably, Rozen's reagent, a complex of this compound with acetonitrile, has proven effective for instant oxygen transfers and has been used in epoxidation reactions and the oxidation of alcohols and amines .

Case Study: Epoxidation Reactions

In one study, this compound was employed for the epoxidation of alkenes under mild conditions. The reaction demonstrated high selectivity and efficiency, making it a valuable tool for synthesizing epoxides from readily available alkenes . The general mechanism involves the formation of an alkyl hypofluorite intermediate that subsequently rearranges to yield the epoxide.

Biological Applications

Antimicrobial Properties

this compound exhibits potent antimicrobial activity, making it a candidate for medical applications. Its ability to reduce bacterial counts in wound management has been documented. For instance, this compound solutions have been shown to significantly decrease the bacterial load in open wounds .

Case Study: Wound Healing

A clinical study evaluated the efficacy of this compound in treating chronic wounds. Patients treated with a stabilized this compound solution exhibited a greater than 99% reduction in bacterial load within 20 minutes of application. This rapid antimicrobial action supports its use in clinical settings for wound management .

Environmental Applications

Water Treatment

this compound has potential applications in water treatment due to its strong oxidizing properties. It can effectively degrade organic pollutants and pathogens in water systems. The compound's ability to react with various contaminants makes it suitable for use as an environmentally friendly oxidant .

Case Study: Degradation of Pollutants

Research has indicated that this compound can effectively oxidize phenolic compounds in wastewater treatment processes. The degradation products were less toxic than the original pollutants, highlighting HOF's role as a sustainable alternative to traditional chemical oxidants .

Material Science

Nanomaterial Development

Recent studies have explored the use of this compound in developing nanomaterials. Its oxidative properties allow for functionalization processes that enhance the performance characteristics of materials such as graphene and carbon nanotubes .

Case Study: Functionalized Graphene

In one experiment, this compound was utilized to oxidize expanded graphite, resulting in a material with improved electrical conductivity and surface area. This functionalization is crucial for applications in energy storage devices like supercapacitors .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Chemical Synthesis | Oxygen-transfer reagent for oxidation reactions | Effective epoxidation of alkenes; high selectivity observed |

| Biological Applications | Antimicrobial agent for wound healing | >99% reduction in bacterial load in chronic wound treatment |

| Environmental Applications | Water treatment agent for degrading organic pollutants | Effective oxidation of phenolic compounds in wastewater |

| Material Science | Development of nanomaterials through oxidative functionalization | Enhanced properties of graphene through this compound treatment |

属性

IUPAC Name |

hypofluorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/FHO/c1-2/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYSYJUIMQTRMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HOF, FHO | |

| Record name | hypofluorous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hypofluorous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10896951 | |

| Record name | Hypofluorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

36.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14034-79-8 | |

| Record name | Hypofluorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hypofluorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypofluorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。